molecular formula C6H9Cl3O B6598611 3-Pentanone, 1,2,4-trichloro-2-methyl- CAS No. 145556-04-3

3-Pentanone, 1,2,4-trichloro-2-methyl-

Cat. No.: B6598611
CAS No.: 145556-04-3
M. Wt: 203.5 g/mol
InChI Key: KAUWEMQJFDRELR-UHFFFAOYSA-N
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Description

3-Pentanone, 1,2,4-trichloro-2-methyl- is an organic compound with the chemical formula C6H9Cl3O . It is a colorless liquid with a pungent odor and is known for its low boiling and melting points. This compound is soluble in various organic solvents such as ethanol and chloroform .

Preparation Methods

The synthesis of 3-Pentanone, 1,2,4-trichloro-2-methyl- can be achieved through the reaction of chloral hydrate with chlorine. Chloral hydrate undergoes a polyether ring-forming reaction, followed by chlorination using chlorine gas to yield the desired compound . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure efficient and cost-effective synthesis.

Chemical Reactions Analysis

3-Pentanone, 1,2,4-trichloro-2-methyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Pentanone, 1,2,4-trichloro-2-methyl- has several applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the manufacture of resins, plastics, and solvents.

Mechanism of Action

The mechanism by which 3-Pentanone, 1,2,4-trichloro-2-methyl- exerts its effects involves interactions with molecular targets and pathways within biological systems. As an alpha-chloroketone, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3-Pentanone, 1,2,4-trichloro-2-methyl- belongs to the class of alpha-chloroketones, which are characterized by the presence of chlorine atoms attached to the alpha carbon relative to the carbonyl group. Similar compounds include:

The uniqueness of 3-Pentanone, 1,2,4-trichloro-2-methyl- lies in its specific arrangement of chlorine atoms and its reactivity, making it valuable for various chemical and industrial applications.

Properties

IUPAC Name

1,2,4-trichloro-2-methylpentan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9Cl3O/c1-4(8)5(10)6(2,9)3-7/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAUWEMQJFDRELR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C(C)(CCl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9Cl3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2029587
Record name 3-Pentanone, 1,2,4-trichloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145556-04-3
Record name 1,2,4-Trichloro-2-methyl-3-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145556-04-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Trichloro-2-methyl-3-pentanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145556043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pentanone, 1,2,4-trichloro-2-methyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Pentanone, 1,2,4-trichloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2029587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,4-TRICHLORO-2-METHYL-3-PENTANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/780WTB733S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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